Chloropyramine Hydrochloride

Catalog No.
S523532
CAS No.
6170-42-9
M.F
C16H21Cl2N3
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropyramine Hydrochloride

CAS Number

6170-42-9

Product Name

Chloropyramine Hydrochloride

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride

Molecular Formula

C16H21Cl2N3

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H

InChI Key

VEYWWAGBHABATA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Avapena, chloropyramine, chloropyramine hydrochloride, chloropyramine monohydrochloride, chlorpyramine, halopyramine, N-(p-chlorobenzyl)-N-(2-pyridyl)-N',N''-dimethylethylenediamine, Suprastin

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl

The exact mass of the compound Chloropyramine hydrochloride is 325.1113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759320. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chloropyramine Hydrochloride is a first-generation ethylenediamine-class H1 receptor antagonist widely utilized in both classical antihistamine formulations and advanced oncological research. While traditionally procured for its competitive binding at the H1 receptor, its modern procurement value is heavily driven by its unique structural capacity to disrupt focal adhesion kinase (FAK) and VEGFR-3 protein-protein interactions. Supplied as a stable hydrochloride salt, it ensures predictable dissolution kinetics and high recovery rates in standardized analytical and in vivo formulation workflows, overcoming the severe solubility and processability limitations associated with the chloropyramine free base .

Substituting Chloropyramine Hydrochloride with other common first-generation H1 antagonists, such as diphenhydramine or tripelennamine, fundamentally fails in kinase-targeted assays; these analogs lack the specific binding affinity for the FAT domain of FAK and exhibit zero efficacy in VEGFR-3-dependent tumor models[1]. Furthermore, attempting to procure and utilize the chloropyramine free base introduces significant processability bottlenecks. The free base is poorly soluble in standard aqueous media and requires biphasic organic extraction (e.g., chloroform and ammonium hydroxide) for analytical recovery, whereas the hydrochloride salt integrates directly into acidic aqueous or DMSO-based high-throughput screening workflows [2].

Biological Assay Formulation and Stock Solution Stability

For high-throughput biological screening, Chloropyramine Hydrochloride offers excellent formulation compatibility. While the free base exhibits poor solubility across most aqueous media, the hydrochloride salt achieves a solubility of 50 mg/mL (153.25 mM) in PBS with ultrasonication. Furthermore, it readily forms stable stock solutions in DMSO (up to 20.8 mg/mL) for subsequent dilution in complex in vivo vehicles such as PEG300/Tween-80/Saline.

Evidence DimensionAqueous and co-solvent solubility
Target Compound Data50 mg/mL in PBS; >20 mg/mL in DMSO
Comparator Or BaselineChloropyramine free base (insoluble/requires organic extraction)
Quantified DifferenceEnables direct >150 mM aqueous stock formulation
ConditionsPBS with ultrasonication or DMSO/PEG300/Tween-80 vehicles

Procuring the hydrochloride salt ensures seamless integration into standard 96-well plate assays and complex in vivo delivery vehicles without precipitation.

Analytical Recovery and Quality Control Processability

In quality control and analytical workflows, the hydrochloride salt provides highly reproducible recovery rates when processed in acidic media. Direct dissolution in 0.5 M HCl yields a validated GC-MS recovery rate of 90.0% to 98.7% with a Limit of Quantification (LOQ) of 0.132 mg/g. In contrast, attempting to quantify the free base directly from complex matrices requires alkalization to pH 9-10 and biphasic extraction with chloroform, introducing variability and hazardous organic solvent waste [1].

Evidence DimensionAnalytical recovery and extraction efficiency
Target Compound Data90.0–98.7% recovery via direct 0.5 M HCl dissolution
Comparator Or BaselineFree base (requires 25% NH4OH alkalization and chloroform extraction)
Quantified DifferenceEliminates multi-step biphasic organic extraction while maintaining >90% recovery
ConditionsGC-MS quantification from semi-solid matrices

Industrial and analytical buyers should specify the hydrochloride salt to streamline GC-MS/HPLC quality control workflows and minimize hazardous solvent use.

Selective Disruption of FAK-VEGFR-3 Interaction vs. Standard H1 Antagonists

In in vivo xenograft models, Chloropyramine Hydrochloride demonstrates a unique off-target mechanism by binding the FAT domain of FAK, disrupting its interaction with VEGFR-3. When administered at 60 mg/kg, it reduced tumor growth by >75%. In contrast, the in-class comparator diphenhydramine, administered at 30 mg/kg, exhibited zero effect on tumor growth, confirming that the anti-tumor efficacy is structurally specific to chloropyramine and not a generic antihistamine class effect [1].

Evidence DimensionIn vivo tumor growth reduction (FAK-VEGFR-3 dependent)
Target Compound Data>75% reduction in tumor growth (60 mg/kg)
Comparator Or BaselineDiphenhydramine (30 mg/kg) showed 0% reduction
Quantified Difference>75% absolute difference in efficacy
ConditionsBreast cancer xenograft model, daily IP administration

Procurement for kinase-targeted oncology research must strictly specify chloropyramine hydrochloride, as standard H1 antagonists like diphenhydramine are completely inactive in this pathway.

High Tissue-to-Plasma Partitioning for Systemic Targeting

For in vivo procurement, Chloropyramine Hydrochloride demonstrates an exceptional tissue penetration profile compared to its systemic plasma retention. Following a 50 mg/kg intraperitoneal dose, the compound achieves a maximum concentration (Cmax) of 41.6 μg/mL in lung tissue, compared to a plasma Cmax of only ~0.5 μg/mL. This represents an 83-fold higher concentration in target tissues versus plasma, making it highly suitable for localized solid tumor or respiratory models [1].

Evidence DimensionTissue-to-plasma concentration ratio
Target Compound DataLung Cmax 41.6 μg/mL
Comparator Or BaselinePlasma Cmax ~0.5 μg/mL
Quantified Difference~83-fold higher concentration in lung tissue
Conditions50 mg/kg single IP injection in CD-1 mice

Buyers designing in vivo models for lung or solid tissue targeting can rely on this compound's massive tissue partitioning, ensuring sufficient local concentrations without requiring toxic systemic plasma levels.

In Vivo Oncology and Kinase Inhibitor Screening

Directly downstream of its unique ability to disrupt FAK-VEGFR-3 interactions, Chloropyramine Hydrochloride is the required procurement choice for screening small-molecule inhibitors in breast and pancreatic cancer models. Unlike generic H1 antagonists (e.g., diphenhydramine) which fail in these assays, this specific compound provides a reliable baseline for synergistic chemotherapy sensitization studies at nanomolar concentrations [1].

High-Throughput Aqueous Assay Formulation

Due to its ability to achieve 50 mg/mL solubility in PBS with ultrasonication, the hydrochloride salt is the optimal choice for high-throughput in vitro screening. It allows laboratories to bypass the hazardous chloroform extractions required by the free base, enabling direct dilution into standard 96-well plate formats and complex in vivo vehicles like PEG300/Tween-80 .

Tissue-Targeted Pharmacokinetic Modeling

Leveraging its 83-fold higher concentration in lung tissue compared to plasma, Chloropyramine Hydrochloride is an ideal candidate for respiratory and solid-organ pharmacokinetic modeling. It allows researchers to achieve high local tissue concentrations while minimizing systemic plasma toxicity, a critical requirement for advanced in vivo dosing regimens [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

325.1112531 Da

Monoisotopic Mass

325.1112531 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FWA92Z14NN

Related CAS

59-32-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

6170-42-9

Wikipedia

Chloropyramine hydrochloride

Dates

Last modified: 08-15-2023
1: Kandil S, Prencipe F, Jones S, Hiscox S, Westwell AD. The discovery of new and more potent chloropyramine (C4) analogues for the potential treatment of invasive breast cancer. Chem Biol Drug Des. 2018 Jan;91(1):314-321. doi: 10.1111/cbdd.13083. Epub 2017 Aug 30. PubMed PMID: 28816016.
2: Burgess JT, Bolderson E, Saunus JM, Zhang SD, Reid LE, McNicol AM, Lakhani SR, Cuff K, Richard K, Richard DJ, O'Byrne KJ. SASH1 mediates sensitivity of breast cancer cells to chloropyramine and is associated with prognosis in breast cancer. Oncotarget. 2016 Nov 8;7(45):72807-72818. doi: 10.18632/oncotarget.12020. PubMed PMID: 27637080; PubMed Central PMCID: PMC5341945.
3: Kurenova EV, Hunt DL, He D, Magis AT, Ostrov DA, Cance WG. Small molecule chloropyramine hydrochloride (C4) targets the binding site of focal adhesion kinase and vascular endothelial growth factor receptor 3 and suppresses breast cancer growth in vivo. J Med Chem. 2009 Aug 13;52(15):4716-24. doi: 10.1021/jm900159g. PubMed PMID: 19610651; PubMed Central PMCID: PMC2765121.

Explore Compound Types